Nfepp, also known as Ni(mes)2(phen) (CAS 1422952-82-6), is a well-defined, crystalline Ni(II) precatalyst notable for its operational simplicity in demanding cross-coupling reactions. Unlike many nickel catalysts that require inert atmosphere handling, Nfepp is a bench-stable solid, which significantly simplifies reaction setup and improves reproducibility. [REFS-1, REFS-2] Its structure, featuring a 1,10-phenanthroline ligand and two mesityl (2,4,6-trimethylphenyl) groups, provides a balance of reactivity and stability that makes it a practical alternative to both air-sensitive Ni(0) sources and expensive palladium catalysts for specific C-N and C-C bond formations. [REFS-1, REFS-2]
Attempting to substitute Nfepp with more basic precursors often fails to replicate its performance and introduces significant process variability. Generating the active catalyst in-situ from common nickel salts (e.g., NiCl2) and ligands requires stringent inert conditions and can lead to inconsistent catalyst formation, resulting in lower yields and poor reproducibility. Furthermore, widely used Ni(0) precursors like Ni(COD)2 are highly sensitive to air and moisture, complicating handling, increasing safety risks, and often requiring glovebox techniques, which are impractical for many labs and scale-up operations. [1] Nfepp's nature as a pre-formed, air-stable complex bypasses these critical handling and reproducibility issues, justifying its selection for robust and scalable processes. [2]
In the Suzuki-Miyaura cross-coupling of N-mesylbenzamide with phenylboronic acid, Nfepp (Ni(mes)2(phen)) delivered a 91% yield. Under identical conditions, its close structural analog, Ni(mes)2(bpy), which substitutes the phenanthroline ligand for bipyridine, provided only a 45% yield. [1] This demonstrates the critical role of the phenanthroline ligand in achieving high efficiency for this challenging transformation.
| Evidence Dimension | Product Yield (%) |
| Target Compound Data | 91% (for Nfepp) |
| Comparator Or Baseline | Ni(mes)2(bpy): 45% |
| Quantified Difference | 2.02x higher yield |
| Conditions | Suzuki-Miyaura coupling of N-mesylbenzamide and phenylboronic acid, 100 °C, 12 h. |
This significant yield improvement over a closely related analog directly justifies the procurement of the phenanthroline-ligated Nfepp for amide coupling protocols.
Nfepp is highly effective for the challenging C–N cross-coupling of anisole derivatives with amines, a reaction where standard palladium catalysts are often ineffective. For the coupling of 4-tert-butylanisole with morpholine, Nfepp achieved a 95% yield. In contrast, a common palladium system, Pd2(dba)3/Xantphos, yielded only 10% of the desired product under similar conditions. [1]
| Evidence Dimension | Product Yield (%) |
| Target Compound Data | 95% (for Nfepp) |
| Comparator Or Baseline | Pd2(dba)3/Xantphos: 10% |
| Quantified Difference | 9.5x higher yield |
| Conditions | C-N coupling of 4-tert-butylanisole and morpholine, NaOtBu, toluene, 120 °C, 24 h. |
For researchers working on late-stage functionalization or needing to activate robust C-O bonds, Nfepp provides a viable synthetic route where expensive, industry-standard palladium systems are inadequate.
The practical utility of Nfepp is rooted in its stability. The catalyst can be weighed in the air and used without special precautions, consistently providing high yields. In a demonstration of its stability, the catalyst was stirred in the air for 1 hour before being used in the C-N coupling of 4-methoxytoluene and N-methylaniline, still affording a 91% yield. [1] This contrasts sharply with air-sensitive precursors like Ni(COD)2, which require rigorous inert atmosphere techniques to prevent decomposition and ensure catalytic activity.
| Evidence Dimension | Yield after Air Exposure |
| Target Compound Data | 91% yield after 1h air exposure |
| Comparator Or Baseline | Ni(COD)2: Requires strict inert atmosphere handling; activity rapidly diminishes on air exposure. |
| Quantified Difference | Qualitatively high stability vs. high sensitivity |
| Conditions | Catalyst exposed to air for 1 hour, then used in C-N coupling reaction. |
This operational simplicity reduces setup time, eliminates the need for specialized equipment like gloveboxes, and ensures greater run-to-run reproducibility, making it a superior choice for process development and routine lab synthesis.
For process development, kilo-lab synthesis, or academic labs prioritizing high throughput, Nfepp's bench stability is a key enabler. Its insensitivity to air eliminates the need for glovebox manipulation, reducing operational costs and simplifying workflows, which directly contributes to more reproducible outcomes on a larger scale. [1]
When developing synthetic routes for complex molecules in medicinal or materials chemistry, activating traditionally inert bonds is often necessary. Nfepp provides a reliable method for Suzuki-Miyaura coupling of amides and Buchwald-Hartwig amination of aryl ethers, succeeding where standard palladium catalysts often show limited reactivity. [REFS-1, REFS-2]
As a nickel-based system, Nfepp offers a more economical alternative to palladium for specific cross-coupling reactions. Its high efficiency in challenging C-N and C-C bond formations allows chemists to avoid procuring more expensive palladium catalysts and ligands without sacrificing yield or performance. [2]